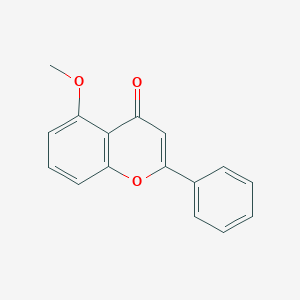

5-Methoxyflavone

説明

DNA polymerase-beta inhibitor and neuroprotective agent against beta-amyloid toxicity; structure in first source

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSPUXANRGDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194917 | |

| Record name | 5-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-78-7 | |

| Record name | 5-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxyflavone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data from the literature is summarized to facilitate comparative analysis, and experimental protocols are detailed to aid in the replication and advancement of research. Furthermore, this guide employs visualizations to elucidate complex biological processes and experimental workflows, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its derivatives are predominantly found in a variety of plant species. The concentration and presence of these compounds can vary based on the plant part, geographical location, and harvesting time. Key botanical sources identified in the literature include:

-

Primula veris (Cowslip): The flowers and leaves of Primula veris are notable sources of various methoxylated flavones.[1][2][3] Studies have confirmed the presence of a range of lipophilic flavones, including this compound, in this plant.[2]

-

Kaempferia parviflora (Black Ginger): The rhizomes of Kaempferia parviflora are a rich source of polymethoxyflavones, with 5,7-dimethoxyflavone being a major constituent.[4][5] While this compound itself is not the most abundant, the methodologies for isolating related methoxyflavones from this plant are highly relevant.

-

Gnaphalium elegans and other Gnaphalium species: Various species of the genus Gnaphalium have been reported to contain a diverse array of flavonoids, including methoxylated derivatives.[6]

-

Acanthospermum hispidum : This plant is known to contain various flavonoids, although specific reports on the isolation of this compound are less common than for other methoxylated flavones.[7][8]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction followed by various chromatographic techniques. The following sections detail a generalized protocol based on methodologies reported for the isolation of methoxylated flavones from Primula veris and optimized extraction parameters from Kaempferia parviflora.

Extraction

The initial step involves the extraction of crude flavonoids from the plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the target compound.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions for the extraction of methoxyflavones from Kaempferia parviflora rhizomes and is adaptable for other plant materials.[9]

-

Preparation of Plant Material: Air-dry the plant material (e.g., Primula veris flowers, Kaempferia parviflora rhizomes) at room temperature and grind it into a fine powder.

-

Solvent Selection: Use 95% (v/v) ethanol as the extraction solvent for optimal recovery of methoxyflavones.[9]

-

Extraction Parameters:

-

Procedure: a. Combine the powdered plant material and the extraction solvent in a flask. b. Place the flask in an ultrasonic bath and sonicate for the specified duration. c. After extraction, filter the mixture to separate the extract from the solid plant residue. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

The crude extract contains a complex mixture of compounds, necessitating further purification through chromatographic methods to isolate this compound. A multi-step chromatographic approach is often employed to achieve high purity.

Experimental Protocol: Multi-Step Chromatography

This protocol is a composite methodology derived from the detailed isolation of methoxylated flavones from Primula veris.[1]

-

Solid-Phase Extraction (SPE):

-

Stationary Phase: Normal-phase silica gel.

-

Procedure: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the SPE cartridge. Elute with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, to fractionate the extract based on polarity.

-

-

Medium-Pressure Liquid Chromatography (MPLC):

-

Stationary Phase: Normal-phase silica gel.

-

Mobile Phase: A gradient of hexane and ethyl acetate.

-

Procedure: Pool the fractions from SPE containing the methoxyflavones and subject them to MPLC for further separation. Monitor the eluent using UV detection.

-

-

Preparative Thin-Layer Chromatography (Prep-TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A suitable solvent system determined by analytical TLC (e.g., hexane:ethyl acetate).

-

Procedure: Apply the enriched fractions from MPLC onto the preparative TLC plates. After development, visualize the bands under UV light and scrape the band corresponding to this compound. Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC):

-

Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC-UV and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2]

Quantitative Data

Specific quantitative yields for the isolation of this compound from the mentioned natural sources are not extensively reported in the reviewed literature. However, data on the total methoxyflavone content and yields of related compounds from Kaempferia parviflora provide a valuable reference.

| Plant Source | Plant Part | Extraction Method | Compound(s) Quantified | Yield/Content | Reference |

| Kaempferia parviflora | Rhizomes | Ultrasound-Assisted Extraction (95% Ethanol) | Total Methoxyflavones | 327.25 mg/g of extract | [9] |

| Kaempferia parviflora | Rhizomes | Maceration (95% Ethanol) | 5,7-dimethoxyflavone | 48.10 g/100 mL of concentrated extract | [4][5] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

PI3K/AKT/GSK3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3 beta (GSK3β) pathway is a critical regulator of cell proliferation, survival, and metabolism.[6][10][11] Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inactivate this pathway, leading to the inhibition of cancer cell proliferation.[12]

TLR4/NOX4/ROS/NF-κB/p38 MAPK Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the inflammatory response.[13] Its activation can lead to the production of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4), subsequently activating downstream inflammatory mediators like NF-κB and p38 MAPK.[14][15][16] this compound has been demonstrated to suppress this pathway, thereby exerting anti-inflammatory effects.[13]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress.[17][18][19][20] Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1. This compound has been shown to activate this protective pathway.[21]

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed a generalized yet robust protocol for its isolation and purification. While specific quantitative data for this compound remains an area for further investigation, the provided methodologies offer a solid foundation for future research. The elucidation of its modulatory effects on key signaling pathways, such as PI3K/AKT/GSK3β, TLR4/NOX4/ROS/NF-κB/p38 MAPK, and Nrf2/HO-1, underscores its potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully explore the pharmacological applications of this versatile flavonoid.

References

- 1. Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipophilic flavones of Primula veris L. from field cultivation and in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structural elucidation of 3',4',5'-trimethoxyflavone from the flowers of Primula veris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. kufunda.net [kufunda.net]

- 9. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]

- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Nox4 overexpression activates reactive oxygen species and p38 MAPK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NADPH OXIDASE 4 MEDIATES TGF-β-INDUCED SMOOTH MUSCLE α-ACTIN VIA p38MAPK AND SRF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

- 19. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 5-Methoxyflavone

Abstract

This compound (5-MF) is a naturally occurring flavonoid compound characterized by a methoxy group at the C5 position of the flavone backbone.[1][2] This modification enhances its metabolic stability and oral bioavailability compared to its unmethylated counterparts, making it a compound of significant interest in pharmacology.[2][3] Preclinical studies have demonstrated its diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][4] This document provides a comprehensive technical overview of the biological activities of this compound, detailing its mechanisms of action through various signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used for its evaluation.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines, particularly in lung adenocarcinoma and leukemia.[5][6][7] Its mechanisms are multifaceted, involving cell cycle arrest, induction of apoptosis through both intrinsic and extrinsic pathways, and modulation of key oncogenic signaling cascades.

Molecular Mechanisms & Signaling Pathways

1.1.1. PI3K/AKT/GSK3β Pathway in Lung Adenocarcinoma (LUAD) In lung adenocarcinoma cells, this compound inhibits proliferation by inducing G0/G1-phase cell cycle arrest.[5][7] Mechanistic studies show that it inactivates the Phosphoinositide 3-kinase/Protein Kinase B/Glycogen Synthase Kinase-3β (PI3K/AKT/GSK3β) signaling pathway.[5] This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of the G1/S phase transition.[5] Furthermore, 5-MF may also decrease the transcription of cyclin D1 by downregulating β-catenin expression.[5]

1.1.2. Enhancement of TRAIL-Induced Apoptosis in Leukemia In human leukemic MOLT-4 cells, this compound sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL).[6] It enhances TRAIL-induced apoptosis by up-regulating the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[6][8] Concurrently, it reduces the levels of anti-apoptotic proteins cFLIP and Mcl-1.[6][8] This dual action facilitates the activation of the extrinsic apoptosis pathway, marked by the activation of caspase-8, and engages the intrinsic (mitochondrial) pathway through the cleavage of Bid and up-regulation of the pro-apoptotic protein BAX.[6]

1.1.3. Immunomodulatory Effects Recent studies have also shown that this compound can hinder the phosphorylation and activation of STAT3, which in turn inhibits the expression of Programmed Death-Ligand 1 (PD-L1) in LUAD cells.[5] This suggests a potential role for 5-MF in overcoming cancer cell immune evasion and sensitizing them to immunotherapy.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a biological function.[9] The following tables summarize the cytotoxic effects of this compound and related derivatives on various cancer cell lines.

Table 1: IC50 Values for this compound and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Citation |

|---|---|---|---|---|---|

| This compound | MCF-7 | Breast Cancer | ~35 | Not specified | [3] |

| 5-Hydroxy-7-methoxyflavone | HCT-116 | Colon Cancer | ~64 (Viability at 100µM was 39%) | 24 h | [10] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | 72 h | [11] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 | Breast Cancer | 21.27 | 72 h | [11] |

| 5-demethylnobiletin derivative 2 | HepG2 | Liver Cancer | 41.37 | 24 h |[11] |

Note: Data for direct this compound is limited; values for structurally similar methoxyflavones are included for context. The term "IC50" indicates the concentration required to inhibit a process by 50%.[9]

Experimental Protocols

1.3.1. Cell Viability Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Cell Seeding: Plate cells (e.g., A549, H1975, MOLT-4) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 µM) dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration is non-toxic (<0.1%). Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

1.3.2. Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[6]

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Neuroprotective Activity

This compound has been identified as a novel neuroprotective agent, primarily through its unique mechanism of inhibiting DNA Polymerase-beta (Pol-β).[12][13] This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where aberrant cell-cycle reactivation in neurons is a key pathological feature.[12][13]

Molecular Mechanism: Inhibition of DNA Polymerase-beta

In neurodegenerative conditions, stressors like β-amyloid (Aβ) can force post-mitotic neurons to re-enter the cell cycle and initiate DNA replication, a process that ultimately leads to apoptosis rather than cell division.[12][13] DNA Pol-β is the primary enzyme involved in this ectopic DNA replication in neurons.[12][13]

This compound was identified through in silico screening and subsequent pharmacological evaluation as a direct inhibitor of DNA Pol-β activity.[12][13] By inhibiting this enzyme, 5-MF prevents the initiation of the S-phase in Aβ-challenged neurons, thereby halting the aberrant cell cycle progression and preventing subsequent neuronal death.[8][12][13] This targeted molecular mechanism distinguishes 5-MF from many other flavonoids that exert more general antioxidant or anti-inflammatory effects.[12][13]

Experimental Protocols

2.2.1. DNA Polymerase-beta Inhibition Assay

-

Enzyme and Substrate: Use purified recombinant human DNA Pol-β. The substrate is typically a synthetic DNA template-primer (e.g., a gapped duplex DNA).

-

Reaction Mixture: Prepare a reaction buffer containing the DNA substrate, dNTPs (with one being radiolabeled, e.g., [α-³²P]dCTP), and the purified DNA Pol-β enzyme.

-

Inhibition: Add varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control to the reaction mixture.[8]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.

-

Termination and Precipitation: Stop the reaction and precipitate the DNA onto a filter membrane (e.g., DE81).

-

Quantification: Wash the filters to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in the presence of 5-MF indicates the level of enzyme inhibition.

Anti-inflammatory Activity

This compound also possesses potent anti-inflammatory properties, which have been demonstrated in models of acute lung injury.[5] Its action is primarily mediated by the activation of the Nrf2/HO-1 antioxidant pathway and the subsequent suppression of pro-inflammatory signaling.[5]

Molecular Mechanism: Nrf2/HO-1 Activation

In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response. Its activation leads to the expression of antioxidant enzymes like HO-1, which helps to resolve oxidative stress.

This activation of Nrf2/HO-1 has a downstream inhibitory effect on pro-inflammatory pathways. Specifically, 5-MF attenuates inflammation by suppressing the Toll-like receptor 4 (TLR4)/NADPH oxidase 4 (NOX4)/Reactive Oxygen Species (ROS) axis.[5] This leads to the inhibition of key inflammatory transcription factors and kinases, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK), ultimately reducing the production of inflammatory mediators.[5]

Experimental Protocols

3.2.1. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of NO.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The nitrite concentration, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. A reduction in absorbance indicates inhibition of NO production.

General Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow to characterize its biological activity, moving from broad screening to mechanistic studies.

References

- 1. This compound | 42079-78-7 | FM55019 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. researchgate.net [researchgate.net]

- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Neuroprotective Effects of 5-Methoxyflavone Against Beta-Amyloid Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] One of the key pathological events triggered by Aβ is the aberrant re-entry of terminally differentiated neurons into the cell cycle.[2][3] This ectopic cell cycle reactivation does not lead to cell division but instead culminates in apoptotic cell death, contributing significantly to the neuronal loss observed in AD.[2][4][5] Consequently, targeting the molecular machinery driving this process presents a promising therapeutic strategy.

5-Methoxyflavone, a naturally occurring flavonoid, has emerged as a potential neuroprotective agent. Unlike many other flavonoids that exert their effects through general antioxidant and anti-inflammatory properties, this compound has been identified as a specific inhibitor of DNA polymerase-beta (Pol-β).[5][6] Pol-β is the primary polymerase involved in the aberrant DNA replication that occurs when Aβ forces neurons to re-enter the cell cycle.[5] By inhibiting Pol-β, this compound can halt this pathological process and prevent subsequent neuronal death.[5][6] This guide provides an in-depth overview of the neuroprotective mechanisms of this compound, focusing on its role in mitigating Aβ toxicity.

Core Mechanism of Action: Inhibition of DNA Polymerase-Beta and Cell Cycle Re-entry

The central tenet of this compound's neuroprotective action against Aβ toxicity lies in its ability to inhibit DNA polymerase-beta (Pol-β).[5][6] In the context of AD, Aβ oligomers can force post-mitotic neurons to exit their quiescent state (G0 phase) and re-enter the cell cycle.[2][4] This triggers an abortive attempt at DNA replication, a process in which Pol-β plays a critical role.[5] This aberrant cell cycle progression ultimately leads to apoptosis.[2]

This compound has been validated as a direct inhibitor of Pol-β activity.[5][6] By targeting this enzyme, it effectively reduces the number of neurons entering the S-phase (the DNA synthesis phase) of the cell cycle in the presence of Aβ. This action prevents the ensuing apoptotic cascade, thereby protecting neurons from Aβ-induced death.[5] This specific molecular mechanism distinguishes this compound from other flavonoids that primarily rely on antioxidant or anti-inflammatory effects.[5]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of methoxyflavones on markers of neuroinflammation and Aβ-induced toxicity.

Table 1: Effects of Methoxyflavones on Pro-inflammatory Cytokine Levels in LPS-Induced Mice

| Compound | Dose | IL-1β Reduction | IL-6 Reduction | TNF-α Reduction |

| 5,7-dimethoxyflavone (DMF) | 10/20/40 mg/kg | Significant | Significant | Significant |

| 5,7,4'-trimethoxyflavone (TMF) | 10/20/40 mg/kg | Significant | Significant | Significant |

| Data derived from a study on LPS-induced neuroinflammation in mice, a model relevant to Aβ-induced inflammation.[7] |

Table 2: Effects of Methoxyflavones on Aβ Levels and BDNF in LPS-Induced Mice

| Compound | Dose | Aβ Level Reduction | BDNF Level Increase |

| 5,7-dimethoxyflavone (DMF) | 10/20/40 mg/kg | Significant | Significant |

| 5,7,4'-trimethoxyflavone (TMF) | 10/20/40 mg/kg | Significant | Not Significant |

| Data derived from a study on LPS-induced neuroinflammation in mice.[7] |

Table 3: Protective Effects of a Trimethoxyflavone (TTF) against Aβ₂₅₋₃₅-Induced Neurotoxicity

| Parameter | Aβ₂₅₋₃₅ (25 µM) | Aβ₂₅₋₃₅ + TTF (140 nM) |

| Cell Death (LDH assay) | ~5-fold increase | 96% protection |

| Intracellular ROS Levels | - | 60% inhibition (at 25 nM TTF) |

| p-ERK 1/2 Levels | ~2.5-fold increase | 84% inhibition (at 3 nM TTF) |

| p-SAPK/JNK Levels | ~2.5-fold increase | 60% inhibition (at 32 nM TTF) |

| Data from a study on 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), a structurally related compound.[8] |

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways involved in Aβ toxicity and the neuroprotective mechanisms of this compound.

References

- 1. e-century.us [e-century.us]

- 2. Aberrant Neuronal Cell Cycle Re-Entry: The Pathological Confluence of Alzheimer’s Disease and Brain Insulin Resistance, and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathological implications of cell cycle re-entry in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. curealz.org [curealz.org]

- 5. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Potential of 5-Methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. While direct quantitative data on its radical scavenging activity from common assays are limited in publicly available literature, this document synthesizes the existing knowledge on its indirect antioxidant effects and the cellular pathways it modulates to combat oxidative stress.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their antioxidant properties. This compound is a methoxylated derivative of flavone that has demonstrated a range of biological activities. Its antioxidant potential is not solely attributed to direct radical scavenging but also to its ability to modulate key cellular signaling pathways involved in the endogenous antioxidant response. This guide explores the current understanding of this compound's role in mitigating oxidative stress in vitro.

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects by influencing several critical signaling pathways that regulate the cellular response to oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.

This compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

5-Methoxyflavone: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, History, Physicochemical Properties, Synthesis, and Biological Activity of 5-Methoxyflavone for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it is characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone with a methoxy group at the 5-position. This structural feature significantly influences its bioavailability and biological effects compared to its hydroxylated counterparts. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.

Discovery and History

The history of this compound is intertwined with the broader exploration of flavonoids from natural sources. While a definitive first isolation or synthesis paper is not readily apparent in historical literature, its presence has been identified in various plant species. For instance, related methoxyflavones have been isolated from the leaves of Muntingia calabura L. and the rhizomes of Kaempferia parviflora[1][2].

The chemical synthesis of flavones, including this compound, has been a subject of organic chemistry for over a century. One of the classical methods for flavone synthesis is the Allan-Robinson reaction , first reported in 1924, which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt[3][4][5]. This and other synthetic methodologies have been refined over the years to improve yields and accommodate a variety of substituents on the flavone core. A significant advancement in the practical synthesis of this compound was the development of a convenient large-scale method by Ares and colleagues in 1993, facilitating its broader investigation[6].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-methoxy-2-phenylchromen-4-one | [7] |

| CAS Number | 42079-78-7 | [7] |

| Molecular Formula | C₁₆H₁₂O₃ | [7] |

| Molecular Weight | 252.26 g/mol | [7] |

| Melting Point | 131-133 °C | |

| Appearance | White to almost white powder/crystal | |

| Solubility | Soluble in Methanol | |

| logP | 3.5 | [7] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound and its derivatives are well-characterized. The chemical shifts are influenced by the substitution pattern on the flavone core[8][9][10]. A comprehensive analysis of ¹³C NMR chemical shifts for various methoxyflavones has been used to categorize them based on structural features[11].

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoids. The fragmentation of methoxyflavones often involves the radical loss of a methyl group (CH₃•)[12][13]. The fragmentation pathways of related isoflavones have also been studied in detail[14][15].

Infrared (IR) Spectroscopy: The IR spectrum of flavones provides key information about their functional groups. The carbonyl (C=O) stretching vibration is a characteristic feature, and its frequency can be influenced by other substituents on the flavone nucleus[16][17][18][19].

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis: A Convenient Large-Scale Preparation

The following protocol is adapted from the method developed by Ares et al. (1993) for a practical, large-scale synthesis of this compound[6].

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the large-scale synthesis of this compound.

Step 1: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry toluene, add a solution of 2-hydroxy-6-methoxyacetophenone in toluene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

After the initial reaction subsides, add ethyl benzoate to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and cautiously quench with a dilute solution of hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione, can be purified by crystallization or used directly in the next step.

Step 2: Cyclization to this compound

-

Dissolve the crude 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a few hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Pour the cooled reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Activity Assays

The following are general protocols for assessing the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay) [11]

-

Seed cancer cells (e.g., H1975 lung adenocarcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept constant across all wells) for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

In Vivo Sedative-Hypnotic Activity Assessment [20]

-

Use adult male Swiss albino mice, housed under standard laboratory conditions with free access to food and water.

-

Administer this compound intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 mg/kg), dissolved in a suitable vehicle (e.g., 1% Tween 80 in normal saline). A control group receives only the vehicle.

-

Thirty minutes after the administration of this compound or vehicle, administer a sub-hypnotic dose of pentobarbitone (e.g., 40 mg/kg, i.p.).

-

Observe the mice for the onset of sleep (loss of righting reflex) and the duration of sleep. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.

-

Record and compare the latency to sleep and the total sleeping time between the control and treated groups.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, which are attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in lung adenocarcinoma[21].

PI3K/AKT/GSK3β Signaling Pathway Mechanistic studies have revealed that this compound can inactivate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3β (GSK3β) signaling pathway. This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle, thereby arresting cell proliferation[22].

Caption: Inhibition of the PI3K/AKT/GSK3β pathway by this compound.

Anti-Inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties, particularly in the context of lung injury[22].

TLR4/NF-κB and Nrf2/HO-1 Signaling Pathways this compound can attenuate the pro-inflammatory response by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by inhibiting the expression of TLR4 and downstream signaling components. Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation[22].

Caption: Modulation of inflammatory pathways by this compound.

Neuroprotective Activity

This compound has been identified as a neuroprotective agent, particularly against β-amyloid toxicity, a hallmark of Alzheimer's disease[23]. Its mechanism of action in this context is distinct from general antioxidant effects. It has been shown to be an inhibitor of DNA polymerase-beta, an enzyme involved in DNA replication that is ectopically activated in degenerating neurons, leading to cell death[23].

Anxiolytic and Sedative-Hypnotic Activities

Recent studies have highlighted the potential of this compound as an anxiolytic and sedative-hypnotic agent. In vivo studies in mice have demonstrated its ability to reduce anxiety-like behaviors and potentiate sleep[20][24]. These effects are believed to be mediated through the modulation of GABAergic and serotonergic systems[24].

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| H1975 | Lung Adenocarcinoma | MTT | IC₅₀ | ~20 µM (48h) | [21] |

| A549 | Lung Adenocarcinoma | MTT | IC₅₀ | ~30 µM (48h) | [21] |

Table 2: In Vivo Anti-Cancer Activity

| Animal Model | Cancer Type | Dose | Route | Effect | Reference |

| BALB/c nude mice | Lung Adenocarcinoma (H1975 xenograft) | 100 mg/kg | i.p. | Significant reduction in tumor volume and weight | [21] |

Table 3: In Vivo Sedative-Hypnotic and Anxiolytic Activity

| Animal Model | Test | Dose | Route | Effect | Reference |

| Swiss albino mice | Pentobarbitone-induced sleep | 50, 100, 150 mg/kg | i.p. | Dose-dependent increase in sleep duration | [20] |

| Swiss albino mice | Elevated Plus Maze | 10, 20, 40 mg/kg | i.p. | Increased time spent in open arms | [24] |

| Swiss albino mice | Light-Dark Box Test | 10, 20, 40 mg/kg | i.p. | Increased time spent in the light compartment | [24] |

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its diverse biological activities. Its potential as an anti-cancer, anti-inflammatory, neuroprotective, and anxiolytic agent is underpinned by its ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its historical context and physicochemical properties to detailed experimental protocols and quantitative biological data. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in various human diseases. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic applications of this intriguing flavonoid.

References

- 1. sj.ctu.edu.vn [sj.ctu.edu.vn]

- 2. mdpi.com [mdpi.com]

- 3. Allan-Robinson Reaction [drugfuture.com]

- 4. biomedres.us [biomedres.us]

- 5. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. systematic-characterisation-of-the-fragmentation-of-flavonoids-using-high-resolution-accurate-mass-electrospray-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]

- 17. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sedative-hypnotic like effect of this compound in mice and investigation on possible mechanisms by in vivo and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anxiolytic-like activity of this compound in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary cytotoxicity screening of 5-Methoxyflavone

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Methoxyflavone

Introduction

This compound is a naturally occurring flavonoid compound characterized by a methoxy group at the 5-position of the flavone backbone.[1][2] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The addition of methoxy groups to the flavone structure can significantly influence its physicochemical properties, such as lipophilicity, which in turn affects metabolic stability, bioavailability, and cytotoxic activity.[2][5] Preliminary cytotoxicity screening is a critical first step in the evaluation of novel therapeutic compounds, providing essential data on their potential to inhibit cancer cell growth and guiding further mechanistic studies. This document provides a comprehensive technical overview of the , summarizing key data, detailing experimental protocols, and visualizing associated cellular pathways.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic effects of this compound and its hydroxylated analogue have been evaluated across various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and other key findings from in vitro studies.

| Compound | Cell Line | Assay Duration | Key Findings (IC50 / Effects) | Reference |

| This compound | Lung Adenocarcinoma (A549, H1975) | 48 hours | Dose-dependent reduction in cell viability. Induces G0/G1 phase cell cycle arrest. | [6][7] |

| This compound | 92TAg cells | Not Specified | Significantly enhances the toxicity of MMS at 10-30 μM. | [8] |

| 5-Hydroxy-7-Methoxyflavone | Human Colon Carcinoma (HCT-116) | 24 hours | Induces cytotoxicity in a dose-dependent manner. At 25, 50, and 100 μM, causes DNA damage, chromatin condensation, and apoptosis. | [9][10] |

| Nobiletin (Polymethoxyflavone) | Breast Cancer (MCF-7) | 72 hours | IC50 value of ~80 µM. | [1] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Breast Cancer (MCF-7) | 72 hours | IC50 value of 3.71 µM. | [1] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Triple-Negative Breast Cancer (MDA-MB-231) | 72 hours | IC50 value of 21.27 µM. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following are standard protocols employed in the screening of this compound and other flavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, H1975, HCT-116) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[7][11]

Apoptosis Detection (Hoechst 33342 Staining)

Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by chromatin condensation and nuclear fragmentation.

Methodology:

-

Cell Culture and Treatment: Cells are cultured on glass coverslips in a multi-well plate and treated with this compound (or its derivatives) at various concentrations (e.g., 25, 50, 100 µM) for a defined period (e.g., 24 hours).[9]

-

Staining: The cells are washed with phosphate-buffered saline (PBS) and then fixed (e.g., with 4% paraformaldehyde). After fixation, the cells are stained with Hoechst 33342 solution.

-

Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.[9]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Signaling Pathway Diagram

Recent studies indicate that this compound inhibits the proliferation of lung adenocarcinoma cells by targeting the PI3K/AKT/GSK3β signaling pathway, which leads to the degradation of Cyclin D1 and subsequent cell cycle arrest.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. In vitro cytotoxic effect of some medicinal plants containing flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 10. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rbmb.net [rbmb.net]

In Silico Modeling of 5-Methoxyflavone Receptor Binding: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its diverse bioactive properties, including neuroprotective, anti-inflammatory, and potential anti-cancer effects[1][2][3]. Understanding the molecular mechanisms underlying these activities is paramount for its development as a therapeutic agent. In silico modeling provides a powerful, resource-efficient approach to predict and analyze the interactions between this compound and its potential biological targets. This technical guide details the computational modeling of this compound's binding to key receptor targets, summarizes quantitative binding data, outlines detailed experimental and computational protocols, and visualizes the associated signaling pathways.

Introduction to this compound and In Silico Drug Discovery

This compound (5-MF) is a methylated flavone, a class of polyphenolic compounds found in various plants[3]. The addition of a methoxy group can alter the bioavailability, solubility, and pharmacological activity of the flavonoid scaffold[4]. Its reported biological effects suggest interactions with multiple cellular targets, making it a promising multi-target ligand[3][5].

In silico drug discovery utilizes computational methods to identify and optimize drug candidates, accelerating the research and development process[6][7]. Techniques like molecular docking, virtual screening, and molecular dynamics simulations are integral to predicting how a ligand, such as this compound, might bind to a protein target and at what affinity[7][8]. This approach reduces the time and cost associated with traditional high-throughput screening and provides deep insights into the molecular basis of ligand-receptor recognition[9].

Predicted Receptor Targets of this compound

In silico target prediction models and docking studies have identified several potential protein targets for this compound. The primary targets discussed in this guide are the GABA-A receptor, the Estrogen receptor, and the Aromatase enzyme, all of which are crucial in neuroscience and oncology.

GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system (CNS)[10][11]. Flavonoids are known to modulate GABA-A receptors, producing anxiolytic and sedative effects[5]. In silico studies indicate that this compound has a strong binding affinity for GABA-A receptors, suggesting it may act as a positive allosteric modulator[5][12]. Molecular docking studies of related methoxyflavones have predicted strong binding interactions with GABRA1 and GABRG2 subunits of the GABA-A receptor[13][14].

Estrogen Receptors (ER)

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a critical role in hormone-dependent breast cancer[15][16][17]. Blocking the activity of these receptors is a key therapeutic strategy[16]. Computational predictions indicate a high probability of this compound binding to the estrogen receptor, suggesting its potential as a modulator in estrogen-related pathways[17][18].

Aromatase (CYP19A1)

Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens[19][20]. Inhibiting aromatase is a primary treatment for hormone-receptor-positive breast cancer in postmenopausal women[19][20]. Target prediction databases suggest a high likelihood of this compound binding to and potentially inhibiting aromatase[18].

Quantitative Data Summary: In Silico Binding Predictions

The following tables summarize the available quantitative data from in silico studies on this compound and its closely related analogs. Binding energies, typically reported as docking scores in kcal/mol, indicate the predicted affinity of the ligand for the receptor's binding site, with more negative values suggesting stronger binding.

| Compound | Receptor Target | Subunit/Type | Predicted Binding Energy (kcal/mol) | Prediction Method |

| 5,7-Dimethoxyflavone | GABA-A Receptor | GABRA1 | -9.40 | Molecular Docking[13][14] |

| 5,7-Dimethoxyflavone | GABA-A Receptor | GABRG2 | -9.40 | Molecular Docking[13][14] |

| 3-Methoxyflavone deriv. (Cii) | Estrogen Receptor | ER-α | -10.14 | Molecular Docking[21] |

| 3-Methoxyflavone deriv. (Cvi) | EGFR | - | -9.42 | Molecular Docking[21] |

| 5-Hydroxy-7-methoxyflavone | mTOR | - | Not specified | Molecular Docking[22] |

| Compound | Receptor Target | Predicted Binding Probability | Prediction Method |

| This compound | Estrogen Receptor | 96.51% | Target Prediction Database[18] |

| This compound | Aromatase | 92.85% | Target Prediction Database[18] |

| This compound | Androgen Receptor | 89.68% | Target Prediction Database[18] |

| This compound | Glucocorticoid Receptor | 85.99% | Target Prediction Database[18] |

| This compound | PPAR Gamma | 86.22% | Target Prediction Database[18] |

Signaling Pathways and Mechanisms of Action

Visualizing the signaling pathways associated with this compound's predicted targets is crucial for understanding its potential downstream effects.

GABA-A Receptor Signaling Pathway

Activation of the GABA-A receptor by GABA (or modulation by a compound like this compound) leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission[23][24].

Estrogen Receptor Signaling Pathway

Estrogen signaling is complex, involving both direct genomic pathways (in the nucleus) and rapid non-genomic pathways (at the cell membrane)[25][26][27]. An antagonist would block these processes.

Aromatase Inhibition Mechanism

Aromatase inhibitors prevent the synthesis of estrogen from androgen precursors, thereby reducing the levels of circulating estrogen that can stimulate hormone-sensitive tissues[20][28].

Methodologies and Protocols

Protocol: In Silico Molecular Docking

This protocol outlines a generalized workflow for performing molecular docking to predict the binding of this compound to a target receptor.

Objective: To predict the binding conformation and affinity of this compound within the active site of a target protein.

Materials:

-

Software: Molecular modeling software (e.g., AutoDock Tools, PyRx, Schrödinger Maestro, Molegro Virtual Docker)[13][29].

-

Input Files:

-

3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

-

3D structure of this compound (e.g., from PubChem or ZINC database, or drawn with a chemical editor).

-

Procedure:

-

Target Protein Preparation: a. Download the crystal structure of the target receptor from the PDB. b. Prepare the protein using the software suite: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign atomic charges (e.g., Gasteiger charges)[30]. c. Define the binding site (grid box). This is typically centered on the known active site or the location of a co-crystallized native ligand.

-

Ligand Preparation: a. Obtain the 3D structure of this compound. b. Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94). c. Assign rotatable bonds and ensure the correct protonation state.

-

Molecular Docking Execution: a. Load the prepared protein and ligand files into the docking program. b. Configure the docking algorithm parameters (e.g., number of runs, search algorithm settings like Lamarckian Genetic Algorithm). c. Initiate the docking simulation. The software will explore various conformations (poses) of the ligand within the defined binding site.

-

Analysis of Results: a. The program will rank the resulting poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). b. Analyze the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the receptor[30]. c. Visualize the ligand-receptor complex to confirm that the predicted binding mode is sterically and chemically plausible.

Protocol: Experimental Validation via Radioligand Binding Assay

In silico predictions should be validated experimentally. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for its target receptor.

Materials:

-

Receptor source (e.g., membrane preparation from cells expressing the target receptor).

-

Radiolabeled ligand ([³H]-ligand) known to bind the target with high affinity.

-

Unlabeled this compound.

-

Assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Assay Setup: a. In a series of tubes, add a constant concentration of the receptor preparation and the radiolabeled ligand. b. Add increasing concentrations of unlabeled this compound to these tubes. c. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: a. Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.

-

Separation: a. Rapidly separate the bound from unbound radioligand by filtering the mixture through glass fiber filters using a cell harvester. The receptors and bound radioligand will be retained on the filter[31]. b. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

In silico modeling strongly predicts that this compound is a multi-target ligand with high binding potential for GABA-A receptors, estrogen receptors, and aromatase. The computational data presented herein provide a solid foundation for its further investigation as a neuroprotective agent or as a modulator in hormone-dependent diseases. The docking scores and predicted binding modes offer valuable hypotheses about its mechanism of action at a molecular level.

Future work must focus on the experimental validation of these in silico predictions. The binding assay protocols described provide a direct path to confirming receptor affinity. Subsequent cell-based assays and in vivo studies will be essential to elucidate the functional consequences of this receptor binding and to fully assess the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 42079-78-7 | FM55019 | Biosynth [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is in silico drug discovery? [synapse.patsnap.com]

- 8. Quantum computational investigations and molecular docking studies on amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. eijppr.com [eijppr.com]

- 13. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. In silico Molecular Modelling of Selected Natural Ligands and their Binding Features with Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. plantaedb.com [plantaedb.com]

- 19. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 21. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Molecular docking simulation analysis of the interaction of dietary flavonols with heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]

- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols for 5-Methoxyflavone in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavone (5-MF) is a naturally occurring flavonoid compound that has garnered significant interest in biomedical research due to its potential therapeutic properties. As a derivative of the flavone backbone, 5-MF exhibits a range of biological activities, most notably its anti-cancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways in various cancer cell lines.[1][2][3] Furthermore, emerging research suggests a neuroprotective role for this compound.[4]

These application notes provide a comprehensive overview of the use of this compound in in vitro cell culture studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on different cell lines.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism that can vary depending on the cell type and experimental conditions. A predominant mechanism observed in cancer cells involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][6][7][8][9] This increase in ROS can trigger endoplasmic reticulum (ER) stress and subsequently activate downstream signaling cascades that lead to apoptosis.[5][7]

Key signaling pathways modulated by this compound include:

-

Mitochondrial-Mediated Apoptosis: 5-MF can induce the intrinsic apoptosis pathway characterized by mitochondrial membrane perturbation, release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of pro-apoptotic proteins like Bax and BID, ultimately leading to the activation of caspase-3.[5][7]

-

PI3K/Akt Signaling: In some cancer types, such as lung adenocarcinoma, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

-

NF-κB Signaling: The pro-inflammatory and pro-survival NF-κB pathway can also be suppressed by methoxyflavone derivatives, contributing to their anti-cancer effects.[10]

-

DNA Polymerase-Beta Inhibition: In the context of neuroprotection, this compound has been identified as an inhibitor of DNA polymerase-beta, an enzyme involved in DNA replication in neurons under stress, thereby preventing neuronal death.[4]

Data Presentation: Efficacy of this compound in Various Cell Lines

The following table summarizes the quantitative data on the effects of this compound in different in vitro models. This data is compiled from multiple studies and is intended to provide a comparative overview. Researchers should note that optimal concentrations and incubation times may vary depending on the specific cell line and experimental setup.

| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| HCT-116 | Human Colon Carcinoma | MTT Assay | 25, 50, 100 µM | 24 h | Dose-dependent decrease in cell viability. | [5] |

| HCT-116 | Human Colon Carcinoma | Hoechst 33342 Staining | 25, 50, 100 µM | 24 h | Increased number of apoptotic cells with condensed or fragmented nuclei. | [5] |

| A549, H1975 | Lung Adenocarcinoma | MTT Assay | Varying concentrations | 48 h | Inhibition of cell viability. | [2] |

| A549, H1975 | Lung Adenocarcinoma | EdU Assay | Varying concentrations | 48 h | Inhibition of cell proliferation. | [2] |

| A549, H1975 | Lung Adenocarcinoma | Flow Cytometry (Cell Cycle) | Varying concentrations | 48 h | Cell cycle arrest. | [2] |

| MOLT-4, U937 | Human Leukemia | MTT Assay | Varying concentrations | 24 h | Cytotoxic effects. | [3] |

| MCF-7 | Breast Cancer | MTT Assay | IC50 of 4.9 µM (for a related compound) | 72 h | Strong cytotoxic effect. | [1] |

| HeLa | Cervical Cancer | AlamarBlue Assay | EC50 of 10.41 ± 1.31 μM (for 4'-methoxyflavone) | Overnight | Neuroprotective effect against MNNG-induced cell death. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-MF concentration).

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Hoechst 33342 Staining)

This protocol uses a fluorescent stain to visualize nuclear morphology and identify apoptotic cells.

Materials:

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Paraformaldehyde (4% in PBS)

-

Fluorescence microscope

-

24-well plates with sterile coverslips

Procedure:

-

Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again twice with PBS.

-

Stain the cells with Hoechst 33342 solution for 15 minutes in the dark at room temperature.[8]

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides.

-